2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene
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Overview
Description
2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene is a complex organic compound characterized by its multiple phenyl groups and methyl substituents. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene rings are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst, nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and coatings.
Mechanism of Action
The mechanism by which 2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter gene expression, and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-4-methyl-2-pentene: Another aromatic hydrocarbon with similar structural features but different substituents.
2-Methyl-4-phenyl-2-butanol: Contains a phenyl group and a methyl group but differs in its functional groups.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with distinct chemical properties.
Uniqueness
2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene is unique due to its highly substituted aromatic structure, which imparts specific chemical reactivity and stability. Its multiple phenyl groups provide a large surface area for interactions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
120956-76-5 |
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Molecular Formula |
C38H30 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene |
InChI |
InChI=1S/C38H30/c1-27-25-35(21-23-37(27)33-9-5-3-6-10-33)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-22-24-38(28(2)26-36)34-11-7-4-8-12-34/h3-26H,1-2H3 |
InChI Key |
VPTSCBINOJYBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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